1-Octen-3-ona

Descripción general

Descripción

1-Octen-3-one, also known as amyl vinyl ketone, is an organic compound with the molecular formula C8H14O. It is a ketone analog of the alkene 1-octene and is known for its strong metallic mushroom-like odor. This compound is responsible for the typical “metallic” smell of metals and blood when they come into contact with skin . It is also produced by certain fungi, such as Uncinula necator, which causes powdery mildew in grapes .

Aplicaciones Científicas De Investigación

1-Octen-3-one has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: It is studied for its role as a semiochemical, particularly in insect behavior research.

Medicine: Research is ongoing into its potential antimicrobial properties.

Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Mecanismo De Acción

Target of Action

1-Octen-3-one, also known as amyl vinyl ketone, is a volatile compound that is ubiquitous in fungi and a subset of plant species . It primarily targets the olfactory receptors in humans and other animals, being responsible for the typical “metallic” smell of metals and blood coming into contact with skin . In plants and fungi, it acts as a self-stimulating oxylipin messenger .

Mode of Action

The compound interacts with its targets through chemical reactions . In humans, it binds to olfactory receptors, triggering a neural response that is perceived as a metallic smell . In plants and fungi, 1-Octen-3-one is produced via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . It acts as a messenger that induces a “primed” state, ready for defense .

Biochemical Pathways

1-Octen-3-one is involved in the fatty acid-oxylipin metabolic cycle . Its production upregulates the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . These oxylipins adjust the redox state in cells, resulting in host defense activation . In humans, it is the degradative reduction product of the chemical reaction of skin lipid peroxides and Fe2+ .

Result of Action

In humans, the primary result of 1-Octen-3-one action is the perception of a metallic smell . In plants and fungi, it induces a state of readiness for defense, upregulating the synthesis of certain compounds and adjusting the redox state in cells . This results in host defense activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Octen-3-one. For instance, its volatility means that it can easily evaporate and disperse in the air, potentially reducing its concentration in a given area. Furthermore, its production in plants and fungi can be influenced by various biotic and abiotic stresses .

Análisis Bioquímico

Biochemical Properties

1-Octen-3-one is the degradative reduction product of the chemical reaction of skin lipid peroxides and Fe2+. Skin lipid peroxides are formed from skin lipid by oxidation, either enzymatically by lipoxygenases or by air oxygen . This suggests that 1-Octen-3-one interacts with enzymes such as lipoxygenases and other biomolecules involved in lipid peroxidation.

Cellular Effects

Research has shown that 1-Octen-3-ol, a closely related compound to 1-Octen-3-one, can act as a self-stimulating community messenger in marine algae . It induces the algae to be in a “primed” state and ready for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . Although this research is not directly on 1-Octen-3-one, it suggests that similar compounds can have significant effects on cellular processes.

Molecular Mechanism

It is known that it is a ketone analog of the alkene 1-octene

Dosage Effects in Animal Models

In animal studies, it has been found that 1-Octen-3-ol, a closely related compound to 1-Octen-3-one, disrupts dopamine homeostasis and may be an environmental agent involved in parkinsonism . Specific dosage effects of 1-Octen-3-one in animal models have not been extensively studied.

Metabolic Pathways

1-Octen-3-one is produced via the fatty acid-oxylipin metabolic cycle through a positive feedback loop It may interact with enzymes or cofactors involved in this metabolic pathway

Métodos De Preparación

1-Octen-3-one can be synthesized through various methods:

Synthetic Routes and Reaction Conditions: One common method involves the oxidation of 1-octene using oxidizing agents like potassium permanganate or ozone.

Industrial Production Methods: Industrially, 1-octen-3-one is often produced as a byproduct during the processing of fish and other marine products.

Análisis De Reacciones Químicas

1-Octen-3-one undergoes various chemical reactions:

Oxidation: It can be oxidized to form 1-octen-3-ol, a compound used by mosquitoes as an odor cue.

Reduction: Reduction of 1-octen-3-one can yield 1-octen-3-ol.

Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: Major products include 1-octen-3-ol and various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

1-Octen-3-one is unique compared to other similar compounds:

Similar Compounds: Similar compounds include 1-octen-3-ol, methyl vinyl ketone, and 1-octene

Uniqueness: Its strong metallic odor and role as a semiochemical make it distinct.

Actividad Biológica

1-Octen-3-one, a volatile organic compound, is primarily recognized for its mushroom-like aroma and is produced during the oxidative degradation of linoleic acid. It has garnered attention in various fields, including food science, microbiology, and pharmacology, due to its notable biological activities. This article delves into the biological activity of 1-octen-3-one, highlighting its antimicrobial properties, effects on fungal growth, and potential therapeutic applications.

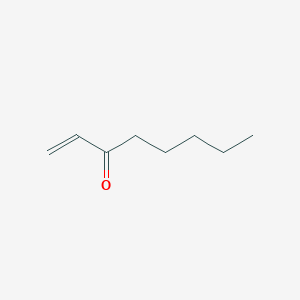

1-Octen-3-one is a ketone with the molecular formula . It is a colorless liquid at room temperature, characterized by a distinctive mushroom scent. Its structure can be represented as follows:

Antimicrobial Properties

1-Octen-3-one exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses strong antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action appears to involve disruption of cellular membranes and interference with essential metabolic processes.

Table 1: Antimicrobial Activity of 1-Octen-3-one

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5% (v/v) |

| Bacillus subtilis | Gram-positive | 0.4% (v/v) |

| Escherichia coli | Gram-negative | 1.0% (v/v) |

| Candida albicans | Fungal | 0.8% (v/v) |

Effects on Fungal Growth

Research indicates that 1-octen-3-one can inhibit the germination of fungal spores, particularly in species like Penicillium paneum. The compound's effects on fungal growth are concentration-dependent; lower concentrations may promote growth while higher concentrations inhibit it.

Case Study: Inhibition of Aspergillus flavus

A study investigated the impact of varying concentrations of 1-octen-3-one on the growth of Aspergillus flavus. It was observed that:

- At concentrations of 100-200 ppm, there was an increase in conidial density.

- At higher concentrations (400 ppm), a significant reduction in growth rates and sclerotial counts was noted.

This suggests a dual role where moderate exposure may stimulate certain growth phases while excessive exposure acts as an inhibitor.

The mechanism by which 1-octen-3-one exerts its biological effects is still under investigation. However, it is believed to involve:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.

- Metabolic Interference : It affects essential metabolic processes such as respiration and protein synthesis.

Potential Therapeutic Applications

Given its antimicrobial properties, 1-octen-3-one has potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals. Its ability to inhibit fungal growth can be particularly beneficial in managing food spoilage and extending shelf life.

Propiedades

IUPAC Name |

oct-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTVSWGXIAYTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047162 | |

| Record name | 1-Octen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; mushroom odour | |

| Record name | 1-Octen-3-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

59.00 to 60.00 °C. @ 16.00 mm Hg | |

| Record name | 1-Octen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.813-0.819 | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4312-99-6 | |

| Record name | 1-Octen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LT7Z4Q9XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-octen-3-one known for?

A1: 1-Octen-3-one is a volatile organic compound primarily known for its distinctive mushroom-like aroma. It's naturally occurring and found in various sources like mushrooms, wines, and even cooked meat.

Q2: How does 1-octen-3-one contribute to off-flavors in food and beverages?

A2: In wines, 1-octen-3-one is a significant contributor to the undesirable "fresh mushroom" off-flavor. This off-flavor can arise from fungal contamination, particularly by Crustomyces subabruptus. [ [] ] In some instances, powdery mildew caused by the fungus Uncinula necator can also lead to elevated 1-octen-3-one levels in grapes, impacting wine aroma. [ [] ] Similarly, it can contribute to fishy and metallic off-flavors in cooked porcine liver, likely due to the oxidation of unsaturated fatty acids. [ [, ] ]

Q3: Can 1-octen-3-one be desirable in food?

A3: While often associated with off-flavors, 1-octen-3-one plays a crucial role in the characteristic aroma of certain foods. In American country ham, it is a dominant aroma compound, contributing to its unique sensory profile. [ [] ] It's also a key odorant in the American Matsutake mushroom (Tricholoma magnivelare), contributing to its distinctive earthy and mushroom-like aroma. [ [] ]

Q4: Are there methods to mitigate the "fresh mushroom" off-flavor caused by 1-octen-3-one in wine?

A4: Yes, research suggests that the enzymatic activity of Saccharomyces cerevisiae yeast during alcoholic fermentation can reduce 1-octen-3-one to the less odorous 3-octanone, effectively diminishing the mushroom aroma. [ [] ] Additionally, adding nitrogen compounds like glycine or glutathione to affected wines can lower 1-octen-3-one concentrations and reduce the off-flavor. [ [] ] Commercial products like activated carbon filters have also shown some efficacy in removing 1-octen-3-one from wine. [ [] ]

Q5: What other aroma qualities are associated with 1-octen-3-one?

A5: Apart from the prominent mushroom note, 1-octen-3-one can also impart metallic nuances. This metallic character has been observed in solutions of ferrous sulfate and is attributed to the presence of 1-octen-3-one. [ [] ] It contributes to the metallic notes in American country ham as well. [ [] ]

Q6: How is 1-octen-3-one used in the food industry?

A6: Despite its association with off-flavors, 1-octen-3-one is used in very low concentrations to impart specific aroma profiles, often to mimic the natural flavors of mushrooms or meats. It can be found in flavoring agents used in various food products.

Q7: Where is 1-octen-3-one found naturally?

A7: 1-Octen-3-one is found in a variety of natural sources, including:

- Mushrooms: It's a key odorant in various mushrooms, including Shiitake mushrooms [ [] ], the American Matsutake [ [] ], and the fragrant bolete (Suillus punctipes). [ [] ]

- Plants: Cumberland Rosemary (Conradina verticillata) contains significant amounts of 1-octen-3-one, contributing to its distinct earthy aroma. [ [] ]

- Food Products: It's found in American country ham [ [] ] and contributes to the aroma profile of certain cheeses like Cheddar whey. [ [] ]

- Insects: Some insects release 1-octen-3-one as part of their defense mechanisms or as a byproduct of their metabolism. [ [, ] ]

Q8: Does the presence of 1-octen-3-one always indicate spoilage?

A8: Not necessarily. While its presence can signal spoilage in some cases, like in wines or certain food products, it is a natural component of many edible mushrooms and even contributes to the desirable aroma of specific foods like American country ham.

Q9: What is the molecular formula and weight of 1-octen-3-one?

A9: The molecular formula of 1-octen-3-one is C8H14O, and its molecular weight is 126.20 g/mol.

Q10: What are the common methods for analyzing 1-octen-3-one?

A10: Several analytical techniques are employed to identify and quantify 1-octen-3-one:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for separating and identifying volatile compounds, including 1-octen-3-one. It's often used in conjunction with extraction techniques like solid-phase microextraction (SPME) or headspace sampling. [ [, , , , , , ] ]

- Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory evaluation. It helps identify and assess the odor potency of individual compounds in a complex mixture. Aroma extract dilution analysis (AEDA) is often used alongside GC-O to determine flavor dilution factors. [ [, , , , , , , , , , ] ]

- Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation capabilities, allowing for a more detailed analysis of complex mixtures where 1-octen-3-one might be present. [ [, ] ]

Q11: Are there specific challenges in analyzing 1-octen-3-one?

A11: Quantifying 1-octen-3-one at very low concentrations, particularly in complex matrices like food or biological samples, can be challenging due to its volatility and potential for degradation during analysis.

Q12: How does 1-octen-3-one interact with biological systems?

A12: While research primarily focuses on its aroma properties, some studies shed light on its biological interactions:

- Insect Repellent: 1-Octen-3-one acts as a repellent for the herbaceous mite Halotydeus destructor. Resistant varieties of subterranean clover release higher amounts of this compound upon damage, deterring mite feeding. [ [] ]

- Insect Attractant: Conversely, at lower concentrations, 1-octen-3-one can attract H. destructor mites, potentially explaining their aggregation behavior around damaged plants. [ [] ] It also elicits electrophysiological and behavioral responses in the parasitoid wasp Aenasius bambawalei and acts as an attractant at specific concentrations. [ [] ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.